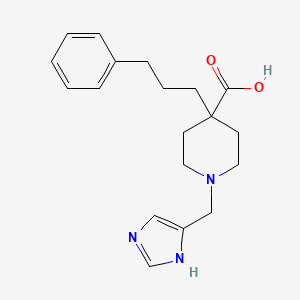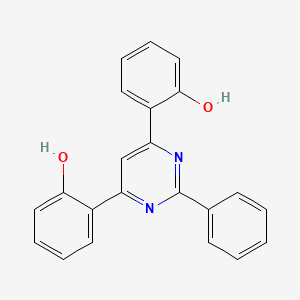
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as LDN-193189, is a small molecule inhibitor that selectively targets the bone morphogenetic protein (BMP) signaling pathway. BMPs are a group of growth factors that play a crucial role in embryonic development, tissue homeostasis, and bone formation. Dysregulation of BMP signaling has been implicated in various diseases, including cancer, fibrosis, and osteoporosis. LDN-193189 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, which are crucial for BMP signaling. By blocking BMP signaling, 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one prevents the activation of downstream effectors such as Smad1/5/8, which regulate gene expression and cellular functions. This leads to a reduction in cell proliferation, migration, and invasion, as well as an increase in apoptosis and differentiation.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, it inhibits tumor growth and metastasis by reducing angiogenesis, inflammation, and immune evasion. In fibrosis, it reduces collagen deposition and improves tissue remodeling by promoting myofibroblast apoptosis and reducing fibroblast activation. In osteoporosis, it increases bone mass and strength by promoting osteoblast differentiation and mineralization and inhibiting osteoclast activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages as a research tool for studying BMP signaling and related diseases. It is highly selective and potent, with minimal off-target effects. It can be easily synthesized and modified to optimize its pharmacokinetic properties. However, there are also some limitations to its use. It may not fully recapitulate the complexity of BMP signaling in vivo, and its effects may vary depending on the cell type and disease context. It also requires further validation in clinical trials to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is its potential as a combination therapy with other anticancer or antifibrotic agents. Another area is its use in tissue engineering and regenerative medicine, where it can promote bone and cartilage repair. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring. Overall, 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one holds great promise as a therapeutic agent and research tool for studying BMP signaling and related diseases.
Métodos De Síntesis
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using a multistep process involving several chemical reactions. The most commonly used method involves the condensation of 4-fluoroaniline and cyclohexanone to form 4-fluorophenylcyclohexanone, which is then converted to the corresponding indazole derivative using various reagents such as hydrazine and acetic acid. The final step involves the cyclization of the indazole derivative to form 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one.
Aplicaciones Científicas De Investigación
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied in preclinical models of various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis by targeting BMP signaling in cancer cells and the tumor microenvironment. In fibrosis, 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to reduce collagen deposition and improve tissue remodeling in animal models. In osteoporosis, it has been shown to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast activity.
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-1-8(2-4-10)9-5-12-11(7-15-16-12)13(17)6-9/h1-4,7,9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEUJTQSRRCSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)
![4-(hydroxymethyl)-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5292450.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5292456.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
